- Electrochemical generation of alkyl and aryl isocyanides, Tetrahedron, 1999, 55(31), 9631-9640

Cas no 935-16-0 (1,4-DIISOCYANOBENZENE)

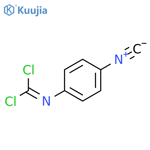

1,4-DIISOCYANOBENZENE structure

商品名:1,4-DIISOCYANOBENZENE

1,4-DIISOCYANOBENZENE 化学的及び物理的性質

名前と識別子

-

- 1,4-DIISOCYANOBENZENE

- 1,4-PHENYLENE DIISOCYANIDE

- Benzene,1,4-diisocyano-

- 1,4-diisocyanobenzol

- 1,4-phenylendiisocyanide

- phenylene-1,4-bisisocyanide

- p-phenylene-1,4-diisocyanate

- TOS-BB-0782

- 1,4-Diisocyanobenzene (ACI)

- p-Phenylene isocyanide (7CI, 8CI)

- p-Diisocyanobenzene

- p-Phenyl diisocyanide

- 4-Isocyanophenylisocyanide

- DB-057409

- 935-16-0

- InChI=1/C8H4N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6

- AS-81211

- GEO-02803

- W-200529

- DTXSID10377957

- MFCD00012383

- SCHEMBL409015

- 1,4-Phenylenediisocyanide

- AKOS015913089

-

- MDL: MFCD00012383

- インチ: 1S/C8H4N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H

- InChIKey: IXACFSRTSHAQIX-UHFFFAOYSA-N

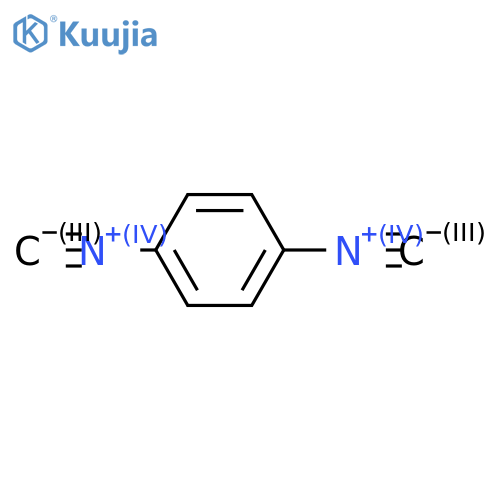

- ほほえんだ: [C-]#[N+]C1C=CC([N+]#[C-])=CC=1

計算された属性

- せいみつぶんしりょう: 128.03700

- どういたいしつりょう: 128.037448136g/mol

- 同位体原子数: 何もない

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 何もない

- 共有結合ユニット数: 何もない

- 原子立体中心数の決定: 何もない

- 不確定原子立体中心数: 何もない

- 化学結合立体中心数の決定: 何もない

- 不確定化学結合立体中心数: 何もない

- ひょうめんでんか: 何もない

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 8.7Ų

じっけんとくせい

- 色と性状: 未確定

- ゆうかいてん: 160 °C (dec.) (lit.)

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- PSA: 0.00000

- LogP: 1.24960

- ようかいせい: 未確定

1,4-DIISOCYANOBENZENE セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302 + H312 + H332-H315-H319-H335

- 警告文: P261-P280-P305+P351+P338

- 危険物輸送番号:UN 3335

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26

-

危険物標識:

- リスク用語:R20/21/22

1,4-DIISOCYANOBENZENE 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

1,4-DIISOCYANOBENZENE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1014998-1g |

1,4-Phenylene diisocyanide |

935-16-0 | 97% | 1g |

$565 | 2024-06-07 | |

| A2B Chem LLC | AB57530-250mg |

1,4-Phenylene diisocyanide |

935-16-0 | 97% | 250mg |

$153.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1014998-1g |

1,4-Phenylene diisocyanide |

935-16-0 | 97% | 1g |

$565 | 2025-02-21 | |

| abcr | AB530230-1g |

1,4-Phenylene diisocyanide, 97%; . |

935-16-0 | 97% | 1g |

€330.00 | 2024-04-16 | |

| eNovation Chemicals LLC | Y1014998-1g |

1,4-Phenylene diisocyanide |

935-16-0 | 97% | 1g |

$565 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1014998-250mg |

1,4-Phenylene diisocyanide |

935-16-0 | 97% | 250mg |

$195 | 2025-02-21 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 311367-1G |

1,4-DIISOCYANOBENZENE |

935-16-0 | 1g |

¥3777.22 | 2023-12-08 | ||

| eNovation Chemicals LLC | Y1014998-250mg |

1,4-Phenylene diisocyanide |

935-16-0 | 97% | 250mg |

$195 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1014998-250mg |

1,4-Phenylene diisocyanide |

935-16-0 | 97% | 250mg |

$195 | 2025-02-27 |

1,4-DIISOCYANOBENZENE 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Lithium perchlorate Solvents: Dimethylformamide

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; -78 °C; -78 °C → rt; 24 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

リファレンス

- Neutral isocyanide-templated assembly of pillar[5]arene [2] and [3]pseudorotaxanes, Chemical Communications (Cambridge, 2022, 58(52), 7253-7256

合成方法 3

はんのうじょうけん

1.1 Solvents: Toluene ; 8 h, reflux

1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 - 30 min, 0 °C; 1 h, 0 °C; 2 h, rt; rt → 0 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 15 - 20 min, 0 °C; 1 h, 0 °C

1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 - 30 min, 0 °C; 1 h, 0 °C; 2 h, rt; rt → 0 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 15 - 20 min, 0 °C; 1 h, 0 °C

リファレンス

- Synthesis and antiproliferative activity of aromatic and aliphatic bis[aminomethylidene(bisphosphonic)] acids, Bioorganic & Medicinal Chemistry Letters, 2014, 24(15), 3475-3479

合成方法 4

はんのうじょうけん

リファレンス

- Radiation enhancement of the catalytic properties of three-dimensional coordination polymers of Ru(II) with diisocyanide ligands, Journal of Molecular Catalysis A: Chemical, 1996, 107(1-3), 207-215

合成方法 5

はんのうじょうけん

1.1 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ; 2 h, 55 °C; 0 °C; 2 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

1.4 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

1.4 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt

リファレンス

- Mild C-F Activation in Perfluorinated Arenes through Photosensitized Insertion of Isonitriles at 350 nm, Advanced Synthesis & Catalysis, 2020, 362(2), 376-383

合成方法 6

合成方法 7

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane , Water ; 12 h, 40 °C

リファレンス

- Room-Temperature Metal-Free Multicomponent Polymerizations of Elemental Selenium toward Stable Alicyclic Poly(oxaselenolane)s with High Refractive Index, Journal of the American Chemical Society, 2021, 143(38), 15723-15731

合成方法 8

はんのうじょうけん

1.1 Reagents: Acetic anhydride ; 2 h, 70 °C; 70 °C → 0 °C

1.2 Solvents: Tetrahydrofuran ; 0.5 h, 0 °C; 8 h, 0 °C

1.3 Reagents: Diisopropylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, 0 °C; 1 h, 0 °C; 2 h, rt; rt → 0 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, 0 °C

1.2 Solvents: Tetrahydrofuran ; 0.5 h, 0 °C; 8 h, 0 °C

1.3 Reagents: Diisopropylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, 0 °C; 1 h, 0 °C; 2 h, rt; rt → 0 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, 0 °C

リファレンス

- Pyrimidazole-Based Covalent Organic Frameworks: Integrating Functionality and Ultrastability via Isocyanide Chemistry, Journal of the American Chemical Society, 2020, 142(50), 20956-20961

合成方法 9

はんのうじょうけん

1.1 Reagents: Diisopropylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 0 °C; 2 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt

リファレンス

- Novel Access to Known and Unknown Thiourea Catalyst via a Multicomponent-Reaction Approach, ChemistrySelect, 2020, 5(38), 11915-11920

合成方法 10

合成方法 11

1,4-DIISOCYANOBENZENE Raw materials

- Carbonimidic dichloride, (4-isocyanophenyl)-

- n-(4-formamidophenyl)formamide

- Benzenamine, 4-isocyano-

1,4-DIISOCYANOBENZENE Preparation Products

1,4-DIISOCYANOBENZENE 関連文献

-

Ryan P. Steele,Robert A. DiStasio Jr,Martin Head-Gordon,Yan Li,Giulia Galli Phys. Chem. Chem. Phys. 2010 12 82

-

Youngku Sohn,Debabrata Pradhan,Jung-Soo Kang,K. T. Leung RSC Adv. 2015 5 31472

-

John Kestell,Rasha Abuflaha,J. Anibal Boscoboinik,Yun Bai,Dennis W. Bennett,Wilfred T. Tysoe Chem. Commun. 2013 49 1422

-

Pablo Espinet,Katerina Soulantica,Jonathan P. H. Charmant,A. Guy Orpen Chem. Commun. 2000 915

-

Jorge A. Boscoboinik,Florencia C. Calaza,Zeesham Habeeb,Dennis W. Bennett,Dario J. Stacchiola,Martin A. Purino,Wilfred T. Tysoe Phys. Chem. Chem. Phys. 2010 12 11624

935-16-0 (1,4-DIISOCYANOBENZENE) 関連製品

- 10124-78-4(2-Naphtyl isocyanide)

- 931-54-4(Isocyanobenzene)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:935-16-0)1,4-DIISOCYANOBENZENE

清らかである:99%

はかる:1g

価格 ($):196.0